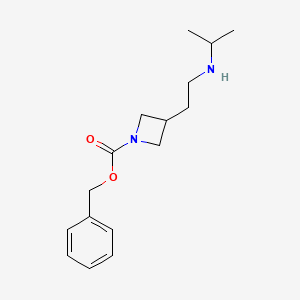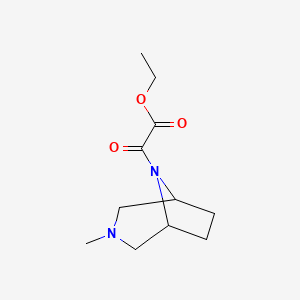![molecular formula C9H9ClN2O B13950796 (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is a heterocyclic aromatic compound that features a benzimidazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent functions . Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which shares the core structure but lacks the specific substituents.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in vitamin B12 synthesis.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
Uniqueness: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 2-methyl groups enhances its reactivity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(5-chloro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
InChI Key |
IPWPNYDGSRHGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CO)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


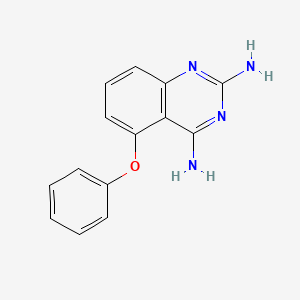
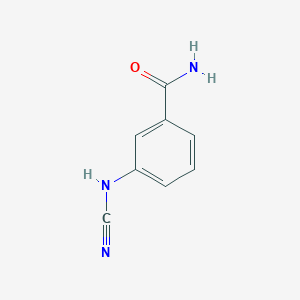
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
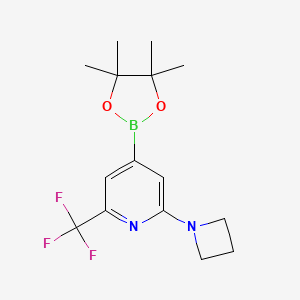

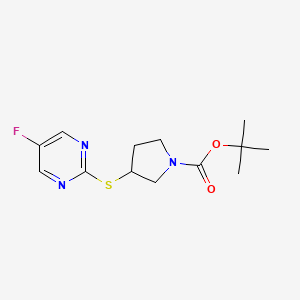
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
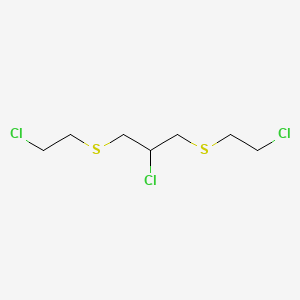
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
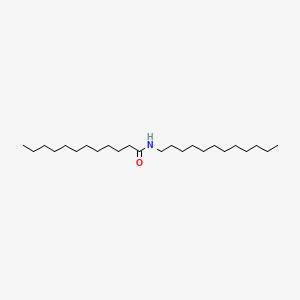
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
